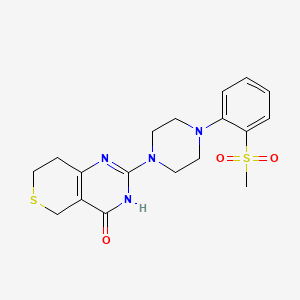
G244-LM
Descripción general
Descripción
G244-LM es un inhibidor potente y específico de tankyrase 1 y tankyrase 2, enzimas que desempeñan un papel crucial en la regulación de las vías de señalización Wnt. Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en el estudio del cáncer colorrectal .
Aplicaciones Científicas De Investigación
G244-LM tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de enzimas tankyrase y la regulación de las vías de señalización Wnt
Biología: Empleados en experimentos de cultivo celular para investigar los efectos de la inhibición de tankyrase en procesos celulares como la proliferación, la diferenciación y la apoptosis
Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer colorrectal y otras enfermedades caracterizadas por una señalización Wnt aberrante
Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las enzimas tankyrase
Mecanismo De Acción
G244-LM ejerce sus efectos al inhibir específicamente tankyrase 1 y tankyrase 2. Estas enzimas están involucradas en la poli(ADP-ribosilación) de AXIN, un componente clave de la vía de señalización Wnt. Al inhibir la actividad de tankyrase, this compound evita la degradación de AXIN, lo que lleva a la desestabilización de β-catenina y la supresión de la señalización Wnt . Este mecanismo es particularmente relevante en el contexto del cáncer colorrectal, donde las mutaciones en el gen APC conducen a la activación de la señalización Wnt y al crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
G244-LM plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It achieves this by preventing the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. By stabilizing AXIN, this compound promotes the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling . This compound interacts with enzymes such as tankyrase 1/2 and proteins involved in the Wnt signaling pathway, including AXIN and β-catenin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In colorectal cancer cells, it inhibits Wnt signaling and colony formation, particularly in cell lines such as COLO-320DM and SW403 . This inhibition leads to reduced cell proliferation and induces differentiation, suggesting that this compound can block the β-catenin-dependent maintenance of an undifferentiated state . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the Wnt/β-catenin pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tankyrase 1/2, leading to the inhibition of their enzymatic activity. This inhibition prevents the poly (ADP-ribosyl)ation of AXIN, resulting in its stabilization and the subsequent destabilization of β-catenin . By reducing β-catenin levels, this compound effectively downregulates Wnt/β-catenin signaling, impacting gene expression and cellular functions associated with this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on Wnt signaling for extended periods . Long-term studies have shown that this compound can induce sustained reductions in cell proliferation and promote differentiation in colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Wnt signaling and reduces tumor growth in colorectal cancer models . Higher doses may lead to toxic or adverse effects, including intestinal toxicity associated with the inhibition of Wnt/β-catenin signaling in intestinal crypts . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes such as tankyrase 1/2 and affects the metabolic flux of AXIN and β-catenin . By modulating these pathways, this compound influences the levels of metabolites and the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its efficacy and activity
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de G244-LM implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto se sintetiza utilizando técnicas avanzadas de química orgánica, incluido el uso de grupos protectores y funcionalización selectiva .
Métodos de producción industrial
La producción industrial de this compound se lleva a cabo en condiciones estrictas para garantizar una alta pureza y consistencia. El proceso implica la síntesis a gran escala en ambientes controlados, seguida de pasos de purificación como la cristalización y la cromatografía. El producto final se somete luego a rigurosas pruebas de control de calidad para garantizar que cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
G244-LM principalmente experimenta reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros. También puede participar en reacciones de oxidación y reducción en ciertas condiciones .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Las reacciones generalmente se llevan a cabo en disolventes orgánicos como el dimetilsulfóxido (DMSO) y a temperaturas controladas para garantizar los resultados deseados .
Productos principales
Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de varios derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden resultar en la formación de formas oxidadas o reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
G007-LK: Otro inhibidor potente de tankyrase con propiedades y aplicaciones similares
XAV939: Un inhibidor de tankyrase bien conocido utilizado en varios estudios de investigación
IWR-1: Un inhibidor de la señalización Wnt que se dirige a las enzimas tankyrase
Unicidad de G244-LM
This compound destaca por su alta especificidad y potencia en la inhibición de tankyrase 1 y tankyrase 2. Ha mostrado una eficacia significativa en modelos preclínicos de cáncer colorrectal, lo que lo convierte en una herramienta valiosa para estudiar el papel de la señalización Wnt en el cáncer y otras enfermedades .
Propiedades
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPAEVPPSCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does G244-LM interact with its target and what are the downstream effects?
A1: this compound targets tankyrases, enzymes involved in the Wnt signaling pathway. Specifically, it inhibits the poly(ADP-ribosyl)ation activity of tankyrases, preventing the degradation of AXIN. [] AXIN is a key component of the destruction complex that normally targets β-catenin for degradation. By stabilizing AXIN, this compound promotes β-catenin destabilization, effectively attenuating Wnt/β-catenin signaling. [] This is significant because overactive Wnt/β-catenin signaling is implicated in the development and progression of various cancers, including colorectal cancer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


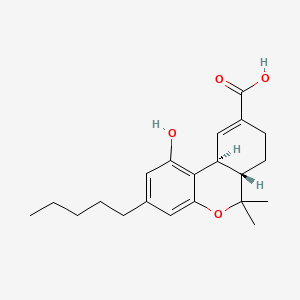
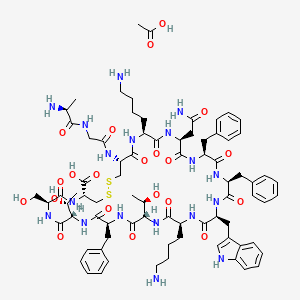
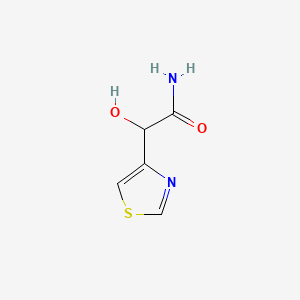
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
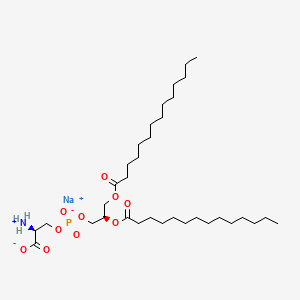
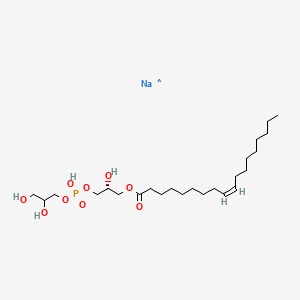
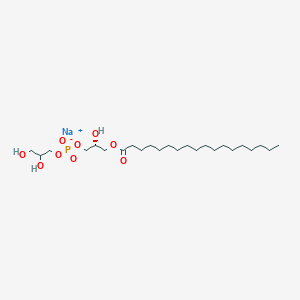
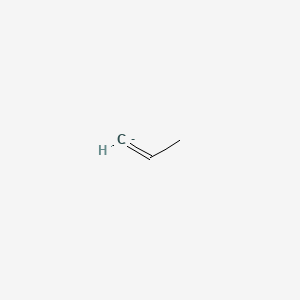
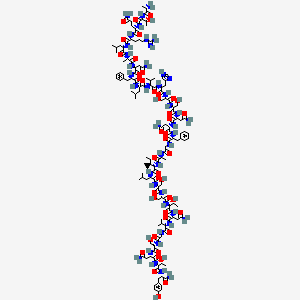
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)


